1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate
Description
Properties
Molecular Formula |
C13H18BrNO3 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
InChI Key |
CLPIXUOHMVSETH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CBr)O |
Origin of Product |
United States |
Preparation Methods
Use of Triphosgene
Triphosgene serves as a safer phosgene substitute, facilitating carbamate formation through in situ generation of isocyanates, which then react with alcohols or amines.
R-NH₂ + Triphosgene → R-N=C=O (isocyanate intermediate)
Followed by:
R-N=C=O + R'-OH → R-NH-CO-R'
- Efficient for synthesizing carbamates with high yields.
- Suitable for complex molecules requiring mild conditions.
Activated Mixed Carbonate Methods
Use of p-Nitrophenyl Chloroformate
This reagent is extensively used to prepare activated carbonates, which then react with amines to form carbamates.
- React p-nitrophenyl chloroformate with an alcohol in the presence of a base to generate the activated carbonate.
- The activated carbonate then reacts with an amine to give the carbamate.
| Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| p-Nitrophenyl chloroformate | DCM | Triethylamine | 85-90 | |
| Di(2-pyridyl) carbonate | DMF | Cesium carbonate | 78-85 |
Use of N-Hydroxyimide and Benzotriazole Derivatives
These reagents provide high reactivity and stability, enabling efficient carbamate formation, especially in drug design applications.
Recent Methodologies for Carbamate Synthesis
CO₂-Based One-Pot Synthesis
A notable recent approach involves direct carbamate formation from primary amines, CO₂, and alkyl halides, often in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
- Solvent: Anhydrous DMF
- Temperature: ~50°C
- CO₂ source: Bubbling into the reaction mixture
Primary amine + CO₂ + R-X → N-alkyl carbamate
- Halogen-free, environmentally friendly
- Shortened synthetic sequences
- High selectivity and yields
| Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Primary amines + CO₂ + alkyl halides | 60-85 | DMF, cesium carbonate, TBAI |
Carbamate Formation via Direct Alkylation
This method involves the direct N-alkylation of pre-formed carbamates with alkyl halides, often using cesium carbonate to facilitate the reaction and minimize overalkylation.
Specific Synthesis of the Target Compound
Given the structural complexity of 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate , a plausible synthetic route is:
- Step 1: Synthesis of the phenyl carbamate core via reaction of 4-aminophenol with p-nitrophenyl chloroformate or triphosgene.
- Step 2: Introduction of the 2-bromo-1-hydroxyethyl substituent through nucleophilic substitution or addition reactions, possibly involving halogenation or hydroxylation steps.
- Step 3: Protection/deprotection strategies as needed, especially for the tert-butyl group, using acid or base conditions.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyethyl compound.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom and hydroxyethyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in tert-Butyl Carbamates
The tert-butyl carbamate group is a common motif in medicinal and synthetic chemistry. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparisons
Biological Activity
1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate, also known as tert-butyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula: C15H22BrNO2
- CAS Number: 1627722-63-7
- Molecular Weight: 324.25 g/mol
-
Structure:
The biological activity of this compound may be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- It is believed that the compound may inhibit certain enzymes, similar to other carbamate derivatives, which can affect various biochemical pathways in cells.
-
Antioxidant Properties:
- Some studies suggest that compounds with similar structures exhibit antioxidant activities, potentially reducing oxidative stress in cells.
-
Cellular Signaling Modulation:
- The presence of the bromo and hydroxy groups may influence cellular signaling pathways, affecting cell proliferation and apoptosis.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on structurally similar compounds to evaluate their safety profiles. For instance, compounds with similar functional groups were tested on various cell lines, including V79 cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Tert-butyl phenols | V79 fibroblasts | 15.4 | |
| Other carbamates | Various | Variable |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of phenolic carbamates, it was found that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The presence of halogenated groups was noted to enhance this activity.
Case Study 2: Cytotoxic Effects on Cancer Cells
A related compound was tested for its cytotoxic effects on cancer cell lines. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability, suggesting potential use in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling reactions under inert atmospheres. For example, analogs like N-(1-Methoxy-1-phenylmethyl)-p-bromophenyl carbamate are synthesized via activation of carboxylic acids with reagents like DPPA (diphenylphosphoryl azide), followed by nucleophilic substitution with brominated phenols. Key variables include solvent choice (e.g., THF), temperature (reflux conditions), and stoichiometric ratios. Purification via silica gel chromatography (e.g., 80:20 hexane/ethyl acetate) improves yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with specific shifts for carbamate and bromo-hydroxyethyl groups (e.g., δ 7.50–7.05 ppm for aromatic protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M + Na]+ with <1.1 ppm error). IR spectroscopy can identify carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent undesired reactions. Personal protective equipment (PPE) and fume hoods are mandatory. Safety Data Sheets (SDS) for analogs emphasize non-hazardous classification but recommend avoiding inhalation and skin contact. Storage at 2–8°C in airtight containers preserves stability .
Advanced Research Questions
Q. How can reaction mechanisms involving the bromo-hydroxyethyl group be elucidated?
- Methodological Answer : Isotopic labeling (e.g., deuterated solvents) or kinetic studies (variable-temperature NMR) can track intermediates. Computational tools like DFT (Density Functional Theory) model transition states. For example, CRDC subclass RDF2050112 emphasizes reactor design for studying reaction fundamentals .
Q. What strategies resolve contradictions in synthetic yields or spectral data?
- Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., reagent purity, humidity). Replicate reactions under controlled conditions and use statistical tools (ANOVA) to analyze variability. Cross-validate spectral data with independent techniques (e.g., X-ray crystallography) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–6 weeks monitor degradation via HPLC. pH-dependent hydrolysis is assessed in buffered solutions (pH 1–13), with LC-MS identifying breakdown products. CRDC subclass RDF2050107 (powder/particle technology) guides physical stability assessments .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer : Molecular dynamics simulations (e.g., COMSOL Multiphysics) model solvent interactions. QSAR (Quantitative Structure-Activity Relationship) predicts bromine’s electrophilic behavior. AI-driven platforms optimize reaction pathways without physical trials .
Q. How can the compound’s potential as a biochemical probe be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
